FLT3-IN-1 Succinate
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Overview
Description
FLT3-IN-1 Succinate is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoiesis. Mutations in the FLT3 gene are commonly associated with acute myeloid leukemia (AML), making FLT3 inhibitors like this compound valuable in the treatment of this disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLT3-IN-1 Succinate typically involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
FLT3-IN-1 Succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of primary alcohols can yield aldehydes or carboxylic acids, while reduction of ketones can yield secondary alcohols .
Scientific Research Applications
FLT3-IN-1 Succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases and their downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating FLT3-mutated acute myeloid leukemia.
Industry: Applied in the development of targeted therapies and personalized medicine approaches for hematologic malignancies .
Mechanism of Action
FLT3-IN-1 Succinate exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and reduces the proliferation of FLT3-mutated cells .
Comparison with Similar Compounds
FLT3-IN-1 Succinate can be compared with other FLT3 inhibitors, such as:
Midostaurin: The first-in-class FLT3 inhibitor approved for the treatment of FLT3-mutated AML.
Gilteritinib: A second-generation FLT3 inhibitor with improved selectivity and potency.
Quizartinib: Another second-generation FLT3 inhibitor known for its high efficacy in FLT3-ITD positive AML
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory profile, which may offer advantages in terms of efficacy and safety compared to other FLT3 inhibitors. Its succinate salt form also enhances its solubility and stability, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
butanedioic acid;(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N8O2.C4H6O4/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4;5-3(6)1-2-4(7)8/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35);1-2H2,(H,5,6)(H,7,8)/b12-10+;/t22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKTUZZYTYYDAM-CQELKUSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N.C(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702864-11-6 |
Source
|
Record name | FLT3-IN-1 succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702864116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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